molecular formula C10H10Cl2O B7870370 4-(2,4-Dichlorophenyl)butan-2-one

4-(2,4-Dichlorophenyl)butan-2-one

Cat. No.: B7870370
M. Wt: 217.09 g/mol
InChI Key: OMDVBOFOZHJTIO-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a ketone derivative characterized by the presence of a butanone group attached to a dichlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)butan-2-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with butanone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenyl)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s ketone group can participate in nucleophilic addition reactions, while the dichlorophenyl ring can engage in aromatic interactions. These interactions can influence biological pathways and molecular targets, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)butan-1-one
  • 4-(2,4-Dichlorophenyl)butan-3-one
  • 4-(2,4-Dichlorophenyl)butan-2-ol

Uniqueness

4-(2,4-Dichlorophenyl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the ketone group at the second position of the butanone chain, combined with the dichlorophenyl ring, makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVBOFOZHJTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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